molecular formula C12H10Te2 B1209689 Diphenyl ditelluride CAS No. 32294-60-3

Diphenyl ditelluride

Cat. No. B1209689
CAS RN: 32294-60-3
M. Wt: 409.4 g/mol
InChI Key: VRLFOXMNTSYGMX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diphenyl ditelluride involves various methods, including the reductive cleavage of the Te—Te bond in diphenyl ditelluride by the Sm/CrCl3 system, leading to the formation of telluroesters and unsymmetrical phenyltellurides under mild and neutral conditions (Liu & Zhang, 2010). Another approach includes a copper salt-catalyzed synthesis from arylboronic acids, offering a straightforward method to obtain unsymmetrical diaryl selenides and tellurides (Wang, Wang, & Huang, 2005).

Molecular Structure Analysis

Diphenyl ditelluride exhibits significant conformational freedom due to the softness of the inter-chalcogen and carbon–chalcogen bonds. A detailed structural analysis using computational methods has provided insights into how structural changes affect its electronic structure, particularly the 125Te chemical shift (Bortoli et al., 2019).

Chemical Reactions and Properties

Diphenyl ditelluride acts as an unconventional reducing agent in various reactions, including the reductive hydrazo-sulfonylative difunctionalization cascade of alkynyl cyclohexadienones, showcasing its utility in organic synthesis (Halder et al., 2023). It also participates in oxygen-induced transmetallation reactions with organoboranes, facilitating an alternative method for hydrotelluration of olefins (Abe et al., 1990).

Physical Properties Analysis

The physical properties of diphenyl ditelluride, such as solubility in organic solvents, are crucial for its application in various chemical reactions. Its solid state and good solubility profile make it a versatile reagent in organic synthesis (Halder et al., 2023).

Chemical Properties Analysis

Diphenyl ditelluride's chemical properties enable its involvement in diverse chemical reactions, including its role as a reducing agent and in transmetallation processes. Its reactivity towards various substrates underlines its importance in synthetic chemistry and the development of organotellurium compounds (Abe et al., 1990; Halder et al., 2023).

Scientific Research Applications

1. Chemical Properties and Conformational Analysis

Diphenyl ditelluride (Ph2Te2) has garnered interest due to its analogy with diphenyl diselenide (Ph2Se2), particularly in the field of catalysis and green chemistry. Ph2Te2, like Ph2Se2, is considered for its potential as an antioxidant and as a mimic of glutathione peroxidase in medicinal chemistry. However, its use in medicinal chemistry must be approached with caution due to tellurium's toxicity. Ph2Te2 displays significant conformational freedom, affecting its structure in solution. Understanding its electronic structure and NMR chemical shifts is crucial, especially in light of its flexible nature (Bortoli et al., 2019).

2. Organotellurium Compound Toxicity in Cellular Models

Diphenyl ditelluride and related organotellurium compounds have been studied for their potential toxicity in various cellular models. These studies are important considering the increasing use of tellurium compounds in industry and the potential environmental impact. In human promyelocytic (HL-60) cell lines, organotellurium compounds, including diphenyl ditelluride, were found to induce apoptotic cell death in a time- and dose-dependent manner. This suggests that care should be taken with these compounds in both laboratory and industrial settings (Sailer et al., 2002).

3. Redox-Modulating and Antiproliferative Properties

Research on diphenyl ditelluride (DPDT) has revealed its complex antioxidant, antigenotoxic, antimutagenic, and anticancer properties. The redox properties of DPDT are highly dependent on experimental conditions, leading to varied reports. DPDT appears to affect various cellular pathways, including transcription factors, membrane receptors, and apoptosis pathways. This highlights the potential therapeutic applications of DPDT and the need for a deeper understanding of its biological effects (Trindade et al., 2019).

4. Applications in Organic Synthesis

Diphenyl ditelluride has been utilized in organic synthesis, demonstrating its versatility in chemical reactions. For instance, it has been involved in the transmetallation of organoboranes with oxygen to produce alkyl phenyl tellurides, offering an alternative method for hydrotelluration of olefins. This showcases its potential as a reagent in organic synthesis and the development of new synthetic methodologies (Abe et al., 1990).

5. Tellurium Compound Toxicity in Human Colon Cells

The toxicity of diphenyl ditelluride (DPDT) and tellurium tetrachloride (TeCl(4)) has been evaluated in both transformed and non-transformed human colon cells. These studies have revealed significant decreases in cell viability and different mechanisms of cell death, with DPDT leading to apoptosis and TeCl(4) to necrosis. This indicates that tellurium compounds, including DPDT, can have significant cytotoxic effects on human colon cells, underscoring the need for careful handling and further research into their potential impacts on human health (Vij & Hardej, 2012).

Safety And Hazards

Diphenyl ditelluride is considered hazardous. It has acute oral, dermal, and inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure) .

Future Directions

The interest in diphenyl ditelluride is related to its strict analogy to diphenyl diselenide, whose capacity to reduce organic peroxides is largely exploited in catalysis and green chemistry . Since the latter is also a promising candidate as an antioxidant drug and mimic of the ubiquitous enzyme glutathione peroxidase (GPx), the use of organotellurides in medicinal chemistry is gaining importance .

properties

IUPAC Name

(phenylditellanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Te2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLFOXMNTSYGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Te][Te]C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Te2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1043916
Record name Diphenylditellane
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Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyl ditelluride

CAS RN

32294-60-3
Record name Diphenyl ditelluride
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Record name Diphenylditelluride
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Record name Diphenyl ditelluride
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Record name Diphenyl ditelluride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,960
Citations
A Ogawa, K Yokoyama, R Obayashi, LB Han, N Kambe… - Tetrahedron, 1993 - Elsevier
… The rate for capturing carbon radicals by diphenyl ditelluride is still faster than that by the … We have found that the radical-addition of diphenyl ditelluride to acetylenes takes place …
Number of citations: 84 www.sciencedirect.com
FC Meotti, VC Borges, G Zeni, JBT Rocha… - Toxicology Letters, 2003 - Elsevier
… Here we report the potential toxic effects of diphenyl diselenide (PhSe) 2 , diphenyl ditelluride (PhTe) 2 and Ebselen in rats and mice. The results suggest that (PhTe) 2 is more toxic in …
Number of citations: 219 www.sciencedirect.com
I Halder, AM Nair, S Giri, CMR Volla - Organic Letters, 2023 - ACS Publications
… Diphenyl ditelluride was found to play key role in the reaction, … To the best of our knowledge, the use of diphenyl ditelluride … of this protocol using diphenyl ditelluride surprisingly led to …
Number of citations: 3 pubs.acs.org
VC Borges, JBT Rocha, CW Nogueira - Toxicology, 2005 - Elsevier
… in vitro effect of diphenyl ditelluride, diphenyl diselenide and … Diphenyl ditelluride, at low concentrations, provoked an … the inhibition caused by diphenyl ditelluride, diphenyl diselenide …
Number of citations: 160 www.sciencedirect.com
EN Maciel, RC Bolzan, AL Braga… - Journal of Biochemical …, 2000 - Wiley Online Library
… effect of diphenyl diselenide and diphenyl ditelluride after in vitro, … After a single dose (sc), diphenyl ditelluride (0.5 mmol/kg) … Chronic exposure to diphenyl ditelluride (0.010 and 0.025 …
Number of citations: 180 onlinelibrary.wiley.com
C Trindade, ALM Juchem, TN Guecheva… - … Medicine and Cellular …, 2019 - hindawi.com
… Scheme 2: Mechanisms of diphenyl ditelluride antiproliferative action in cancer and noncancer cells. The high intracellular Ca2+ levels are correlated with an increase in Erk1/2 and …
Number of citations: 11 www.hindawi.com
DF Meinerz, J Allebrandt, DOC Mariano, EP Waczuk… - PeerJ, 2014 - peerj.com
… In conclusion, the results presented here indicate that diphenyl ditelluride is toxic to mice, … to its antioxidant properties, whereas diphenyl ditelluride is much more toxic than diphenyl …
Number of citations: 26 peerj.com
EC Stangherlin, AM Favero, G Zeni, JBT Rocha… - Toxicology, 2005 - Elsevier
… to diphenyl ditelluride. Maternal toxicity induced by diphenyl ditelluride was also evaluated… The results of the present investigation clearly indicate that diphenyl ditelluride is a potent …
Number of citations: 63 www.sciencedirect.com
M Bortoli, M Dalla Tiezza, C Muraro, G Saielli, L Orian - Molecules, 2019 - mdpi.com
… In fact, we have located two conformers on the diphenyl ditelluride potential energy surface (PES), displaying very similar values for the C–Te–Te–C dihedral (Ψ, −86 and −89, …
Number of citations: 19 www.mdpi.com
Y Aso, H Yamashita, T Otsubo… - The Journal of Organic …, 1989 - ACS Publications
… Diphenyl ditelluride (1) imparts an intense red color to … ,indicating the complete consumption of diphenyl ditelluride (1). The … deep red by reproduction of diphenyl ditelluride (1) from ben…
Number of citations: 63 pubs.acs.org

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